H-DL-Trp-DL-His-DL-Trp-DL-Leu-DL-Ser-DL-Phe-DL-Ser-DL-Lys-Gly-DL-Glu-DL-Pro-DL-Met-DL-Tyr-OH
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Description
Chiral amino acids have recently attracted much attention in various research fields including medical, clinical, and food industry due to their important biological functions that differ from L-amino acid . In α-amino acids, both the carboxylic acid group and amino group are bonded to the same carbon center, and there are many variations of the side chains .
Synthesis Analysis
Most chiral amino acid separation techniques require complicated derivatization procedures in order to achieve the desirable chromatographic behavior and detectability . A highly sensitive analytical method for the enantioseparation of chiral amino acids without any derivatization process using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been described .Molecular Structure Analysis
The structure of α-amino acids is able to form enantiomers or mirror images . Generally, in order to distinguish these structures, they are commonly referred to as L- or D-amino acid .Chemical Reactions Analysis
For the enantiomeric separation, two main strategies have evolved: (1) an indirect method, based on the formation of diastereomers by the reaction of amino acids with a chiral derivatizing agent and separation of the diastereomeric derivatives on an achiral stationary phase, and (2) a direct method, based on the formation of diastereomers on a chiral stationary phase or with a chiral selector on an achiral stationary phase in a mobile phase .Physical and Chemical Properties Analysis
The physical and chemical properties of chiral amino acids can be analyzed using LC-MS/MS . This method allows the simultaneous analysis of 18 D-amino acids with high sensitivity and reproducibility .Mechanism of Action
Future Directions
Properties
CAS No. |
89718-47-8 |
---|---|
Molecular Formula |
C81H106N18O19S |
Molecular Weight |
1667.9 g/mol |
IUPAC Name |
4-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-5-[2-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C81H106N18O19S/c1-45(2)32-60(93-75(111)62(36-49-39-86-56-19-10-8-17-53(49)56)95-76(112)63(37-50-40-84-44-88-50)92-70(106)54(83)35-48-38-85-55-18-9-7-16-52(48)55)73(109)97-66(43-101)78(114)94-61(33-46-14-5-4-6-15-46)74(110)98-65(42-100)77(113)90-57(20-11-12-29-82)71(107)87-41-68(103)89-59(26-27-69(104)105)80(116)99-30-13-21-67(99)79(115)91-58(28-31-119-3)72(108)96-64(81(117)118)34-47-22-24-51(102)25-23-47/h4-10,14-19,22-25,38-40,44-45,54,57-67,85-86,100-102H,11-13,20-21,26-37,41-43,82-83H2,1-3H3,(H,84,88)(H,87,107)(H,89,103)(H,90,113)(H,91,115)(H,92,106)(H,93,111)(H,94,114)(H,95,112)(H,96,108)(H,97,109)(H,98,110)(H,104,105)(H,117,118) |
InChI Key |
UHCQKQGHSBZHIZ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C(CC7=CNC8=CC=CC=C87)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C(CC7=CNC8=CC=CC=C87)N |
Origin of Product |
United States |
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